molecular formula C7H14ClNO4 B2755633 Methyl (1R,2S,3R,4S)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate;hydrochloride CAS No. 77745-24-5

Methyl (1R,2S,3R,4S)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate;hydrochloride

Cat. No. B2755633
CAS RN: 77745-24-5
M. Wt: 211.64
InChI Key: CWZJUHXDRSZPPA-OLALXQGDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (1R,2S,3R,4S)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate;hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO4 and its molecular weight is 211.64. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Anticancer Compounds

Amino acetate functionalized Schiff base organotin(IV) complexes have been synthesized and characterized, exhibiting notable in vitro cytotoxicity against various human tumor cell lines. These complexes demonstrate the potential for developing new anticancer drugs, highlighting the role of cyclopentane derivatives in medicinal chemistry (Basu Baul et al., 2009).

Inhibitors of Enzymatic Synthesis

Cyclopentane derivatives, such as 1-aminocyclopentane-1-carboxylic acid (cycloleucine), serve as competitive inhibitors for the synthesis of S-adenosyl-L-methionine, demonstrating specificity based on ring size and substituent effects. This property is critical for exploring enzyme inhibition mechanisms and designing inhibitors with potential therapeutic applications (Coulter et al., 1974).

Development of Anti-inflammatory Agents

Newly synthesized compounds, such as 7-chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one and 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one, exhibit significant anti-inflammatory activity. Research in this area demonstrates the potential for developing novel anti-inflammatory drugs based on modifications of the cyclopentane structure (Osarodion, 2020).

Exploration of Biohydroxylation Processes

The use of chiral auxiliaries in the biohydroxylation of unactivated methylene groups, utilizing cyclopentanone derivatives, explores the selective introduction of chirality and hydroxyl groups into substrates. This research has implications for the synthesis of complex, biologically active molecules and the study of enzymatic selectivity (Raadt et al., 2000).

properties

IUPAC Name

methyl (1R,2S,3R,4S)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4.ClH/c1-12-7(11)3-2-4(8)6(10)5(3)9;/h3-6,9-10H,2,8H2,1H3;1H/t3-,4+,5+,6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZJUHXDRSZPPA-OLALXQGDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C(C1O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H]([C@H]([C@H]1O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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